1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole
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Overview
Description
1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole is an organic compound characterized by the presence of a methoxyphenyl group and a methylsulfonyl group attached to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the reaction of 4-methoxyphenylhydrazine with methylsulfonyl chloride in the presence of a base, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, sodium hydride; in solvents such as methanol or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Methoxyphenyl methyl sulfone
- Methyl phenyl sulfide
- Methyl p-tolyl sulfoxide
- 4-Bromothioanisole
- 4-Chlorophenyl methyl sulfide
Comparison: 1-(4-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole is unique due to the presence of both a methoxyphenyl group and a methylsulfonyl group attached to a tetrazole ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the tetrazole ring provides additional sites for chemical modification and potential biological activity .
Properties
Molecular Formula |
C9H10N4O3S |
---|---|
Molecular Weight |
254.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-methylsulfonyltetrazole |
InChI |
InChI=1S/C9H10N4O3S/c1-16-8-5-3-7(4-6-8)13-9(10-11-12-13)17(2,14)15/h3-6H,1-2H3 |
InChI Key |
STNGNIOAKISGFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)C |
Origin of Product |
United States |
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